molecular formula C10H10O3 B1609013 2-(Allyloxy)benzoic acid CAS No. 59086-52-1

2-(Allyloxy)benzoic acid

Cat. No. B1609013
Key on ui cas rn: 59086-52-1
M. Wt: 178.18 g/mol
InChI Key: XPWMIGFSEWFXEZ-UHFFFAOYSA-N
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Patent
US06627683B1

Procedure details

3750 ml of ethanol and 98.75 grams of potassium hydroxide (1.75 mol) were combined in a 5000 ml three-necked reaction flask, equipped with a magnetic stirrer, a thermometer, a condenser and an addition funnel. After the potassium hydroxide dissolved, 93.75 grams of 4-hydroxybenzoic acid (0.675 mol) and 1.25 grams of potassium iodide were added to the solution. The solution was then heated to reflux, and 81.75 grams of allyl bromide (0.675 mol) was added dropwise to the solution and refluxed overnight. A total of 2000 ml of solvent was then distilled out of the reactor. A layer of solid potassium bromide collected on the internal wall of the flask. The remaining mixture was cooled to room temperature, poured into 2500 ml of water, and neutralized with 6 N aqueous hydrochloric acid. The product precipitated, was filtered, and was washed with deionized water. The crude product was dried under vacuum at 110° C., recrystallized from ethanol (400 ml), and dried again under vacuum, to provide allyloxy benzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
93.75 g
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
81.75 g
Type
reactant
Reaction Step Three
Quantity
98.75 g
Type
reactant
Reaction Step Four
Quantity
3750 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].O[C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1.[I-].[K+].[CH2:15](Br)[CH:16]=[CH2:17]>C(O)C>[CH2:15]([O:1][C:11]1[CH:12]=[CH:4][CH:5]=[CH:6][C:7]=1[C:8]([OH:10])=[O:9])[CH:16]=[CH2:17] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
93.75 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
1.25 g
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
Quantity
81.75 g
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
98.75 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3750 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
A total of 2000 ml of solvent was then distilled out of the reactor
CUSTOM
Type
CUSTOM
Details
A layer of solid potassium bromide collected on the internal wall of the flask
ADDITION
Type
ADDITION
Details
poured into 2500 ml of water
CUSTOM
Type
CUSTOM
Details
The product precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
was washed with deionized water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product was dried under vacuum at 110° C.
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol (400 ml)
CUSTOM
Type
CUSTOM
Details
dried again under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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